molecular formula C9H22N2Si B11945067 SLAP HydroPyrrolopyrazine Reagent

SLAP HydroPyrrolopyrazine Reagent

Cat. No.: B11945067
M. Wt: 186.37 g/mol
InChI Key: ZRRYXCIPRFOJCJ-VIFPVBQESA-N
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Description

SLAP HydroPyrrolopyrazine Reagent, also known as (S)- (1- ( (Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamine, is a silicon amine protocol reagent. It is used in conjunction with aldehydes and ketones to form N-unprotected piperazines via photocatalytic cross-coupling. This reagent was introduced as a tin-free alternative to SnAP (tin amine protocol) reagents for piperazine synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

SLAP HydroPyrrolopyrazine Reagent is synthesized through the silicon amine protocol. The process involves the reaction of aldehydes and ketones with the reagent under photocatalytic conditions using Ir[(ppy)2dtbbpy]PF6 as a catalyst. This blue light-promoted process tolerates a wide range of heteroaromatic, aromatic, and aliphatic aldehydes .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reagent is typically stored at -20°C to maintain its stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions

SLAP HydroPyrrolopyrazine Reagent primarily undergoes substitution reactions. It forms N-unprotected piperazines through photocatalytic cross-coupling with aldehydes and ketones .

Common Reagents and Conditions

The common reagents used in these reactions include aldehydes, ketones, and the photocatalyst Ir[(ppy)2dtbbpy]PF6. The reactions are carried out under blue light to promote the cross-coupling process .

Major Products

The major products formed from these reactions are N-unprotected piperazines. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

SLAP HydroPyrrolopyrazine Reagent exerts its effects through a photocatalytic cross-coupling mechanism. The reagent reacts with aldehydes and ketones in the presence of the photocatalyst Ir[(ppy)2dtbbpy]PF6 under blue light. This process forms N-unprotected piperazines by facilitating the formation of carbon-nitrogen bonds .

Comparison with Similar Compounds

SLAP HydroPyrrolopyrazine Reagent is unique due to its tin-free nature, making it a safer alternative to SnAP reagents. Similar compounds include:

This compound stands out due to its broad tolerance for various aldehydes and ketones and its safer, tin-free composition .

Properties

Molecular Formula

C9H22N2Si

Molecular Weight

186.37 g/mol

IUPAC Name

[(2S)-1-(trimethylsilylmethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H22N2Si/c1-12(2,3)8-11-6-4-5-9(11)7-10/h9H,4-8,10H2,1-3H3/t9-/m0/s1

InChI Key

ZRRYXCIPRFOJCJ-VIFPVBQESA-N

Isomeric SMILES

C[Si](C)(C)CN1CCC[C@H]1CN

Canonical SMILES

C[Si](C)(C)CN1CCCC1CN

Origin of Product

United States

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